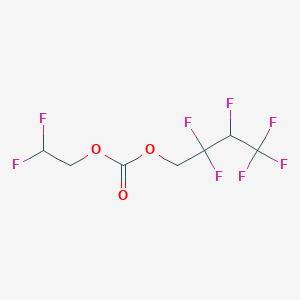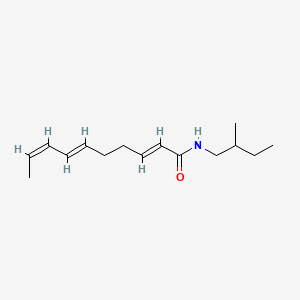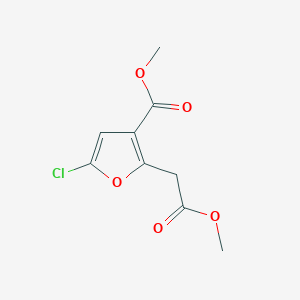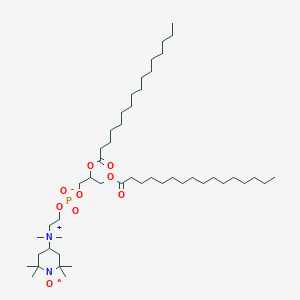![molecular formula C12H18N2 B12089347 N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)
N-[1-(pyridin-3-yl)ethyl]cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(pyridin-3-yl)ethyl]cyclopentanamine is an organic compound that features a cyclopentane ring attached to an amine group, which is further connected to a pyridine ring via an ethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopentanamine typically involves the reaction of cyclopentanone with pyridine-3-ethylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclopentanone is reacted with pyridine-3-ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(pyridin-3-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
N-[1-(pyridin-3-yl)ethyl]cyclopentanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biological Studies: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions and their biological implications.
Mecanismo De Acción
The mechanism of action of N-[1-(pyridin-3-yl)ethyl]cyclopentanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pyridine ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(pyridin-2-yl)ethyl]cyclopentanamine
- N-[1-(pyridin-4-yl)ethyl]cyclopentanamine
- N-[1-(pyridin-3-yl)ethyl]cyclohexanamine
Uniqueness
N-[1-(pyridin-3-yl)ethyl]cyclopentanamine is unique due to the position of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. The cyclopentane ring provides a rigid structure that can enhance the compound’s stability and interaction with specific receptors or enzymes.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
N-(1-pyridin-3-ylethyl)cyclopentanamine |
InChI |
InChI=1S/C12H18N2/c1-10(11-5-4-8-13-9-11)14-12-6-2-3-7-12/h4-5,8-10,12,14H,2-3,6-7H2,1H3 |
Clave InChI |
SCSKBCBJYLRKFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=CC=C1)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


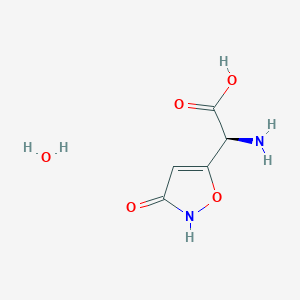
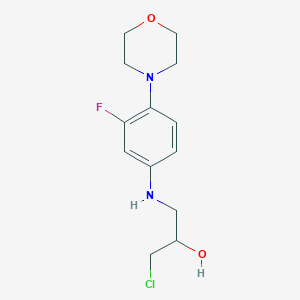
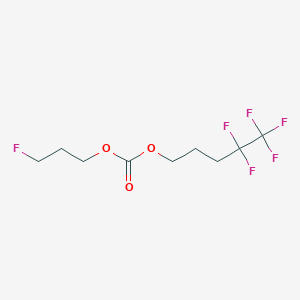
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
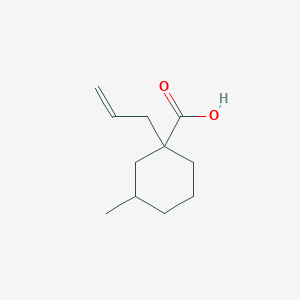
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)
